molecular formula C15H21ClN2OS B10875337 1-(5-Chloro-2-methoxyphenyl)-3-cycloheptylthiourea

1-(5-Chloro-2-methoxyphenyl)-3-cycloheptylthiourea

Cat. No.: B10875337
M. Wt: 312.9 g/mol
InChI Key: ODOKQMQHMQITMN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-cycloheptylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a cycloheptyl group attached to a thiourea moiety.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-cycloheptylthiourea typically involves the reaction of 5-chloro-2-methoxyaniline with cycloheptyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

5-chloro-2-methoxyaniline+cycloheptyl isothiocyanateThis compound\text{5-chloro-2-methoxyaniline} + \text{cycloheptyl isothiocyanate} \rightarrow \text{this compound} 5-chloro-2-methoxyaniline+cycloheptyl isothiocyanate→this compound

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-cycloheptylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-cycloheptylthiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-cycloheptylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes such as oxidative stress response, inflammation, and cell proliferation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-cycloheptylthiourea can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methoxyphenyl)-3-cyclohexylthiourea: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-(5-Chloro-2-methoxyphenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a cycloheptyl group.

    1-(5-Chloro-2-methoxyphenyl)-3-methylthiourea: Similar structure but with a methyl group instead of a cycloheptyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H21ClN2OS

Molecular Weight

312.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-cycloheptylthiourea

InChI

InChI=1S/C15H21ClN2OS/c1-19-14-9-8-11(16)10-13(14)18-15(20)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H2,17,18,20)

InChI Key

ODOKQMQHMQITMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2CCCCCC2

Origin of Product

United States

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